

Physical and chemical properties of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Pyridin-4-yl)cyclopropanecarboxylic acid

Cat. No.: B1455538

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An In-depth Technical Guide to 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(Pyridin-4-yl)cyclopropanecarboxylic acid**, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its structural attributes, physicochemical parameters, and characteristic reactivity. Furthermore, this document outlines detailed, field-proven experimental protocols for its structural elucidation and purity assessment, offering valuable insights for researchers, medicinal chemists, and process development scientists. The integration of a pyridine moiety, a carboxylic acid functional group, and a strained cyclopropane ring bestows this molecule with a unique combination of properties, making it a valuable scaffold in the design of novel bioactive compounds.

Introduction and Significance

1-(Pyridin-4-yl)cyclopropanecarboxylic acid (CAS No. 920297-29-6) is a compound that merges three structurally significant motifs in medicinal chemistry.^{[1][2]} The pyridine ring is a ubiquitous heterocycle in numerous approved drugs, prized for its ability to act as a hydrogen bond acceptor and its role in modulating aqueous solubility and metabolic stability.^[3] The cyclopropane ring serves as a rigid, three-dimensional bioisostere for other groups, often improving metabolic stability and binding affinity by locking in a favorable conformation.^{[4][5]} Lastly, the carboxylic acid group is a key functional handle for salt formation and for

establishing critical interactions, such as hydrogen bonds or ionic bonds, with biological targets.
[6]

The convergence of these features makes **1-(Pyridin-4-yl)cyclopropanecarboxylic acid** a versatile building block for creating libraries of complex molecules aimed at various therapeutic targets.[7] Its derivatives have been explored in the context of developing enzyme inhibitors and other potential therapeutic agents.[7][8] This guide serves to consolidate the known properties of this compound and provide a practical framework for its characterization.

Physicochemical Properties

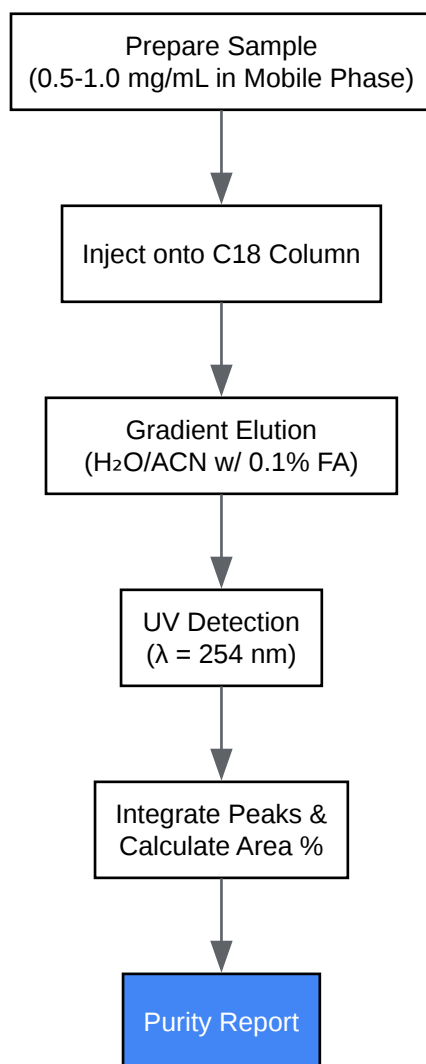
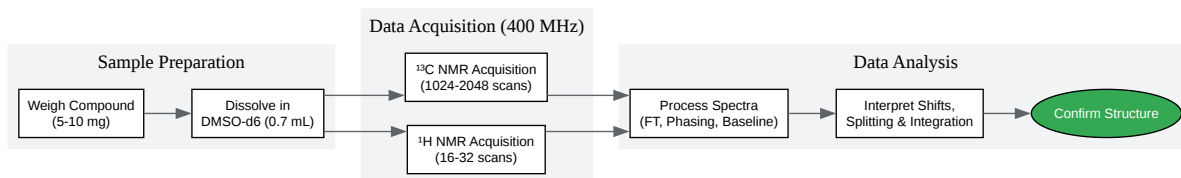
The fundamental physical and chemical properties of a compound are critical for its handling, formulation, and application in synthesis. The data for **1-(Pyridin-4-yl)cyclopropanecarboxylic acid** are summarized in the table below.

Property	Value	Source(s)
CAS Number	920297-29-6	[1][2][9]
Molecular Formula	C ₉ H ₉ NO ₂	[1]
Molecular Weight	163.17 g/mol	[1]
IUPAC Name	1-(pyridin-4-yl)cyclopropane-1-carboxylic acid	[10]
Appearance	Typically a solid at room temperature	General knowledge
Solubility	Soluble in polar organic solvents; solubility in water is pH-dependent.	[5][11]
pKa (predicted)	~4.5-5.0 (Carboxylic Acid); ~5.0-5.5 (Pyridinium ion)	[12][13]
Storage	Store at room temperature in a dry, sealed container.	[1]

Note on pKa: The predicted pKa values are based on analogous structures. The carboxylic acid pKa is similar to that of cyclopropanecarboxylic acid (pKa ~4.65)[12], while the pKa of the conjugate acid (pyridinium ion) is similar to that of pyridine itself. The exact values would require experimental determination.

Chemical Structure and Reactivity Profile

The reactivity of **1-(Pyridin-4-yl)cyclopropanecarboxylic acid** is dictated by the interplay of its three primary functional components.



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- To cite this document: BenchChem. [Physical and chemical properties of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1455538#physical-and-chemical-properties-of-1-pyridin-4-yl-cyclopropanecarboxylic-acid]

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